molecular formula C6H14N2O2S B12994842 N-(methylsulfamoyl)cyclopentanamine

N-(methylsulfamoyl)cyclopentanamine

Cat. No.: B12994842
M. Wt: 178.26 g/mol
InChI Key: RCZQMECBVVPPQT-UHFFFAOYSA-N
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Description

N-(methylsulfamoyl)cyclopentanamine is a cyclopentanamine derivative featuring a methylsulfamoyl (-NH-SO₂-CH₃) substituent.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-(methylsulfamoyl)cyclopentanamine

InChI

InChI=1S/C6H14N2O2S/c1-7-11(9,10)8-6-4-2-3-5-6/h6-8H,2-5H2,1H3

InChI Key

RCZQMECBVVPPQT-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)NC1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-N-methylaminosulfonamide typically involves the reaction of cyclopentylamine with methylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of N-cyclopentyl-N-methylaminosulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-N-methylaminosulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

N-cyclopentyl-N-methylaminosulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methylaminosulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. This inhibition can lead to changes in cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(methylsulfamoyl)cyclopentanamine and similar cyclopentanamine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound -NH-SO₂-CH₃ C₆H₁₄N₂O₂S 178.25 Potential therapeutic agent
N-Methyl-3-(methylsulfanyl)cyclopentan-1-amine -NH-CH₃, -S-CH₃ at C3 C₇H₁₅NS 145.27 Research (stereochemical diversity)
N-[(4-Ethylphenyl)methyl]cyclopentanamine -NH-(4-ethylbenzyl) C₁₄H₂₁N 203.33 R&D (lipophilic CNS targeting)
N-((5-(4-fluoro-2-[¹¹C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine -NH-(pyridinyl-CH₂) with ¹¹C C₁₉H₂₀FN₃O 325.39* PET imaging (NMDA receptor)
(1S,3R,4S)-3-ethyl-4-(6-tosyl-pyrrolo-triazolo-pyrazin-1-yl)cyclopentanamine Complex heteroaromatic substituent C₂₅H₂₈N₆O₂S 488.60 High-affinity receptor binding

*Molecular weight calculated for non-radioactive form.

Structural and Functional Differences

Sulfamoyl vs. Sulfanyl Groups
  • The latter’s -S-CH₃ group is less polar, favoring membrane permeability but reducing specificity in aqueous environments .
Aromatic vs. Aliphatic Substituents
  • N-[(4-Ethylphenyl)methyl]cyclopentanamine : The bulky 4-ethylbenzyl group increases lipophilicity, making it suitable for crossing the blood-brain barrier (CNS applications). In contrast, the sulfamoyl derivative’s polar group may limit CNS penetration but enhance binding to peripheral targets .
Imaging-Specific Modifications
  • The pyridinylmethyl-substituted analog () incorporates a ¹¹C radiolabel for positron emission tomography (PET), targeting NMDA receptors. This highlights how strategic substitution (e.g., fluorine, methoxy groups) optimizes pharmacokinetics and receptor affinity for diagnostic use .
Complex Heteroaromatic Systems
  • Compounds like (1S,3R,4S)-3-ethyl-4-(6-tosyl-pyrrolo-triazolo-pyrazin-1-yl)cyclopentanamine () demonstrate advanced biological targeting through fused heteroaromatic systems. These structures exhibit higher molecular weights and synthetic complexity but offer potent receptor inhibition, contrasting with the simpler sulfamoyl derivative .

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